

Safety and Pharmacokinetics of Dapivirine in Pregnant Women: A Comparative Guide

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Compound of Interest

Compound Name: Dapivirine

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This guide provides a comprehensive comparison of the safety and pharmacokinetic profile of the **dapivirine** vaginal ring in pregnant women with other HIV prevention alternatives, supported by experimental data from key clinical trials.

Executive Summary

Recent clinical trials have provided crucial data on the safety and pharmacokinetics of the monthly **dapivirine** vaginal ring for HIV prevention in pregnant and breastfeeding women. The DELIVER (MTN-042) and B-PROTECTED (MTN-043) studies, in particular, have demonstrated a favorable safety profile for both mothers and infants. This guide synthesizes these findings, offering a direct comparison with oral pre-exposure prophylaxis (PrEP) using tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) and tenofovir gel. The data indicates that the **dapivirine** ring is a safe option during pregnancy, with low systemic absorption and minimal infant exposure through breast milk.

Data Presentation

Table 1: Comparison of Safety Outcomes in Pregnant Women

Outcome	Dapivirine Vaginal Ring (DELIVER Study - Cohorts 1 & 2)	Oral PrEP (TDF/FTC) (DELIVER Study - Cohorts 1 & 2)	Tenofovir Gel (1%) vs. Placebo
Study Population	207 pregnant women (Cohort 1: 101, Cohort 2: 106)[1][2]	100 pregnant women (Cohort 1: 49, Cohort 2: 51)[1][2]	66 pregnant women (Tenofovir Gel), 32 pregnant women (Placebo)[3]
Adverse Pregnancy Outcomes	Uncommon and similar to local background rates[1][2]	Uncommon and similar to local background rates[1][2]	No significant difference in primary safety endpoint rates between arms (72.7% vs. 68.8%)[3]
Stillbirth	Cohort 2: 1 case[2]	Cohort 1: 1 case[4]	Not reported as a primary outcome comparison
Neonatal Death	Not reported in Cohorts 1 & 2	Cohort 1: 1 case[4]	Not reported as a primary outcome comparison
Preterm Delivery	Cohort 1: 2%, Cohort 2: 6%	Not specified, but overall outcomes were similar to the dapivirine arm.	Not reported as a primary outcome comparison
Most Common Pregnancy Complication	Hypertensive disorders[4]	Hypertensive disorders[4]	Not specified
Grade 3 or Higher Adverse Events	None considered related to the study product.[5]	No participants acquired HIV during pregnancy, and no Grade >3 AEs were deemed related to PrEP.[6]	None of the grade 3 or 4 adverse events were related to the study product.[3]

Table 2: Pharmacokinetic Parameters of Dapivirine and Alternatives in Pregnancy and Lactation

Drug/Formulation	Matrix	Population	Key Findings
Dapivirine Vaginal Ring	Maternal Plasma	Pregnant Women (DELIVER Study)	Low systemic concentrations (<2 ng/mL).[7]
Breast Milk	Lactating Women (B-PROTECTED Study)	Mean concentrations ranged from 698.3 pg/mL at week 1 to 596.1 pg/mL at month 3.[5]	
Infant Plasma	Infants of Lactating Mothers (B-PROTECTED Study)	Extremely low concentrations detected: 0 pg/mL at week 1, 14.5 pg/mL at week 2, and 10.7 pg/mL at month 3.[5]	
Oral PrEP (TDF/FTC)	Maternal Plasma	Pregnant Women	Tenofovir clearance is approximately 28% higher during pregnancy compared to postpartum.[8] Third-trimester tenofovir AUC is significantly lower than postpartum.[9]
Cord Blood	Infants of Mothers on Oral TDF	Fetal exposure is approximately half the maternal serum concentration.	
Tenofovir Gel (1%)	Maternal Serum	Pregnant Women (Term/Near-term)	Low median peak values: Day 0 - 3.8 ng/mL, Day 6 - 5.8 ng/mL.[3]

Cord Blood	Infants of Mothers on Tenofovir Gel	23% of infants had quantifiable but very low levels of tenofovir (<2.17 ng/mL).[3]
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Experimental Protocols

DELIVER (MTN-042) Study

- Study Design: A Phase 3b, multicenter, prospective, open-label, randomized trial.[10] The study was conducted in a stepwise fashion, starting with women in the third trimester of pregnancy.[1]
- Participants: Healthy, HIV-uninfected pregnant women aged 18-40 years with an uncomplicated singleton pregnancy.[10]
- Intervention: Participants were randomized (2:1 for cohorts 1 and 2) to receive either the monthly **dapivirine** vaginal ring (25 mg) or daily oral TDF/FTC (300 mg/200 mg).[1][2]
- Sample Collection for Pharmacokinetics: Maternal plasma, maternal dried blood spots (DBS), and at delivery, cord blood and infant DBS were collected to measure drug concentrations.[10]
- Analytical Method: Specific analytical methods for **dapivirine** and tenofovir/emtricitabine concentrations were not detailed in the provided search results but would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in biological matrices.

B-PROTECTED (MTN-043) Study

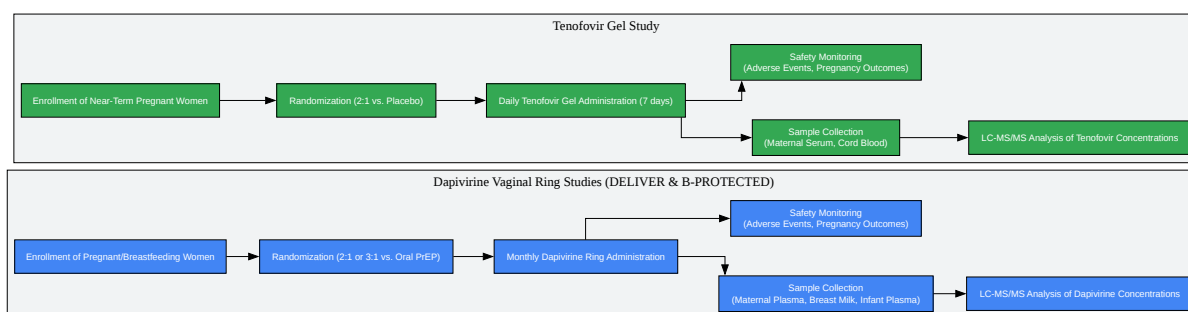
- Study Design: A Phase 3b, open-label, randomized (3:1), multi-site, mother-infant pair pharmacokinetic study.[11]
- Participants: 197 healthy, HIV-uninfected breastfeeding women and their healthy infants (6-12 weeks old).[11]

- Intervention: Mother-infant pairs were randomized to either the monthly **dapivirine** vaginal ring or daily oral TDF/FTC for 12 weeks.[11]
- Sample Collection for Pharmacokinetics: Maternal plasma, maternal DBS, breast milk, infant plasma, and infant DBS were collected to measure drug concentrations.[5]
- Analytical Method: Drug concentrations were measured, likely using validated LC-MS/MS methods, to determine maternal and infant exposure.

Tenofovir Gel Study

- Study Design: A randomized, double-blind, placebo-controlled trial.[3]
- Participants: 98 healthy pregnant women in their term or near-term of pregnancy.[3]
- Intervention: Participants received either 1% tenofovir vaginal gel or a placebo gel daily for seven consecutive days.[3]
- Sample Collection for Pharmacokinetics: Pharmacokinetic sampling occurred on days 0 and 6. Maternal and cord blood were collected at delivery.[3]
- Analytical Method: Tenofovir concentrations in serum were measured using a validated liquid chromatographic-tandem mass spectrometric (LC-MS/MS) analysis, with a lower limit of quantitation of 0.31 ng/mL.[3]

Mandatory Visualization



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Caption: Experimental workflows for pharmacokinetic and safety assessments in key **dapivirine** and tenofovir gel clinical trials.

Conclusion

The available data strongly suggest that the **dapivirine** vaginal ring is a safe HIV prevention method for use during pregnancy and lactation. Systemic absorption in mothers is low, and subsequent transfer to infants via breast milk is minimal. In comparison, while oral PrEP (TDF/FTC) is also considered safe, pharmacokinetic studies indicate altered drug concentrations during pregnancy, which may have implications for efficacy. Tenofovir gel also shows low systemic absorption but has demonstrated mixed results in terms of effectiveness for HIV prevention. The **dapivirine** ring, therefore, presents a promising, discreet, and woman-controlled HIV prevention option for a population at heightened risk of HIV acquisition. Further

research will continue to refine the understanding of the long-term safety and effectiveness of these interventions.

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